Elloramycin D -

Elloramycin D

Catalog Number: EVT-1577753
CAS Number:
Molecular Formula: C31H34O15
Molecular Weight: 646.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elloramycin D is a natural product found in Streptomyces olivaceus with data available.
Overview

Elloramycin D is a member of the elloramycin family, which are polyketide compounds produced by the bacterium Streptomyces olivaceus. These compounds are structurally related to tetracenomycin C and exhibit significant antitumor activity. Elloramycin D, like its relatives, is of interest due to its potential applications in cancer therapy and its complex biosynthetic pathways.

Source and Classification

Elloramycin D is derived from Streptomyces olivaceus Tü2353, a soil-dwelling actinobacterium known for producing various bioactive natural products. This compound belongs to the class of anthracycline-like antibiotics, which are characterized by their ability to intercalate DNA and inhibit topoisomerase II, leading to cytotoxic effects in rapidly dividing cells .

Synthesis Analysis

Methods

The synthesis of elloramycin D involves several biosynthetic steps that include polyketide synthesis and glycosylation processes. The biosynthetic gene clusters responsible for elloramycin production have been characterized, revealing that glycosylation is catalyzed by enzymes encoded outside the aglycon cluster. Specifically, the glycosyltransferase enzyme ElmGT plays a crucial role in this process .

Technical Details:

  • The biosynthetic pathway begins with the assembly of polyketide chains using acyl-CoA precursors.
  • The incorporation of sugar moieties into the aglycone structure is facilitated by glycosyltransferases, which transfer sugar units from nucleotide-sugar donors to specific hydroxyl groups on the aglycone .
Molecular Structure Analysis

Elloramycin D has a complex molecular structure typical of polyketides. Its chemical formula is C32H36O15, indicating a large number of oxygen-containing functional groups that contribute to its biological activity. The structure features multiple rings and hydroxyl groups, which are essential for its interaction with biological targets.

Data:

  • Molecular weight: 630 g/mol
  • Structural features include a tetracyclic core structure similar to that of other elloramycin derivatives .
Chemical Reactions Analysis

Elloramycin D can undergo various chemical reactions typical of polyketides, including hydrolysis, oxidation, and reduction. These reactions can modify its biological activity and stability.

Technical Details:

  • Methanolysis can be employed to produce derivatives such as methyl elloramycinone.
  • Acidic conditions (e.g., treatment with hydrochloric acid) can yield different products through cleavage or modification of sugar moieties attached to the core structure .
Mechanism of Action

The mechanism of action of elloramycin D involves its ability to intercalate into DNA strands, thereby disrupting replication and transcription processes in cancer cells. This action is primarily mediated through inhibition of topoisomerase II, an enzyme critical for DNA unwinding during cell division.

Process:

  1. Intercalation: Elloramycin D inserts itself between base pairs in DNA.
  2. Topoisomerase II Inhibition: The compound stabilizes the topoisomerase II-DNA complex, preventing proper DNA repair and replication.
  3. Cell Cycle Arrest: This leads to apoptosis in rapidly dividing cells, making it effective against tumors .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Elloramycin D typically appears as a yellowish powder.
  • Solubility: It is soluble in organic solvents like methanol and chloroform but has limited solubility in water.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Elloramycin D can undergo various chemical modifications that can enhance or reduce its biological activity.

Relevant Data:

  • Melting point: Not extensively documented but generally falls within the range typical for polyketides.
  • Spectroscopic data (NMR, MS) confirm its structural integrity and purity during synthesis .
Applications

Elloramycin D has significant potential in scientific research and pharmaceutical applications:

  • Antitumor Activity: Due to its mechanism of action against cancer cells, elloramycin D is being investigated as a potential chemotherapeutic agent.
  • Biosynthetic Studies: It serves as a model compound for studying polyketide biosynthesis and glycosylation processes in microorganisms.
  • Drug Development: Research continues into modifying elloramycin derivatives to enhance efficacy and reduce side effects associated with traditional chemotherapy agents .
Introduction to Elloramycin D

Historical Discovery and Taxonomic Origins

Elloramycin D is a minor congener within the elloramycin family of antibiotics, first isolated in 1986 from the soil-dwelling actinobacterium Streptomyces olivaceus strain Tü2353. This discovery followed the initial characterization of elloramycin (later designated elloramycin A) in 1985 by researchers screening microbial metabolites [4] [6]. The producer organism, S. olivaceus, belongs to a genus renowned for biosynthesizing structurally complex polyketides. Taxonomic studies placed this strain within the olivaceus clade, distinguished by its grayish aerial mycelium and ability to produce melanoid pigments. Elloramycin D was identified during chromatographic fractionation of crude extracts alongside other minor analogs (elloramycins B, C, E, and F), representing less abundant metabolic products compared to the principal component elloramycin A [6].

Table 1: Elloramycin Congeners from S. olivaceus

CongenerRelative AbundanceKey Structural Feature
Elloramycin AHigh (primary product)8-O-(2,3,4-tri-O-methylrhamnosyl)
Elloramycin BLowUndetermined sugar modification
Elloramycin CLowUndetermined sugar modification
Elloramycin DLowStructural isomer of A
Elloramycin ELowAglycone variant
Elloramycin FLowAglycone variant

Classification Within the Anthracycline/Tetracenomycin Family

Elloramycin D belongs to the tetracenomycin class of aromatic polyketides, sharing a tetracyclic anthracycline-like scaffold biosynthetically derived from ten acetate units. Its core structure, 8-demethyltetracenomycinone, aligns it closely with tetracenomycin C (TcmC), a model compound for studying angucycline glycosides. However, key structural distinctions exist:

  • Glycosylation Pattern: Elloramycin D contains a deoxysugar moiety attached via a C-glycosidic linkage at the C-8 position of its aglycone. Unlike elloramycin A's 2,3,4-tri-O-methyl-L-rhamnose, the exact sugar modification in elloramycin D remains partially characterized but differs chromatographically and spectroscopically [3] [6].
  • Oxidation State: The aglycone (8-demethyltetracenomycin C) lacks the C-8 methyl group present in TcmC, influencing ring aromatization [4] [5].
  • Methylation Profile: Differential methylation of the sugar unit and possibly the aglycone distinguishes it from other elloramycins and tetracenomycins [3].

Structurally, it is classified as a C-glycoside due to the carbon-carbon bond linking the sugar to the aglycone, contrasting with O-glycosides like many anthracyclines. This confers enhanced stability against enzymatic hydrolysis [7].

Table 2: Structural Comparison of Key Tetracenomycins

CompoundAglyconeSugar MoietyGlycosidic Linkage
Tetracenomycin CTetracenomycin C aglyconeL-Rhamnose (unmodified)O-linked
Elloramycin A (major)8-Demethyltetracenomycin C2,3,4-tri-O-methyl-L-rhamnoseC-linked
Elloramycin D8-Demethyltetracenomycin CModified deoxysugar*C-linked

*Precise modification differs from Elloramycin A; exact structure requires full elucidation.

Ecological Role in Streptomyces olivaceus

Within its native producer S. olivaceus, elloramycin D likely functions as a chemical defense agent or allelopathic molecule, providing a competitive advantage in soil ecosystems. Evidence supporting this ecological role includes:

  • Niche Competition: Like other elloramycins, it exhibits weak activity against Gram-positive bacteria and inhibits the growth of competing Streptomyces species. This suppression of phylogenetically related soil microbes reduces competition for nutrients [1] [4].
  • Pathogen Inhibition: Although detailed bioactivity data for elloramycin D specifically is limited, the elloramycin complex demonstrates activity against Bacillus subtilis and other soil-dwelling bacteria, suggesting a role in microbial antagonism [1] [10].
  • Biosynthetic Cost: The energetically expensive biosynthesis – involving a type II polyketide synthase (PKS), dedicated glycosyltransferases, and methyltransferases – implies significant selective pressure for its production. The partitioning of genes between the core elm cluster and the separate rha (rhamnose biosynthesis) cluster further indicates specialized adaptation [2] [8].
  • Regulatory Integration: Elloramycin production is likely tied to quorum-sensing or nutrient depletion pathways common in Streptomyces, aligning secondary metabolite production with high cell density and the onset of morphological differentiation [2].

Table 3: Key Genes Involved in Elloramycin Biosynthesis

Gene ClusterGene(s)FunctionRole in Elloramycin D
elm (Core PKS)elmA-GPolyketide backbone assemblyAglycone (8-DMTC) formation
elmelmGTGlycosyltransferaseAttaches deoxysugar precursor to aglycone
elmelmMTMethyltransferaseAglycone/sugar methylation
rha (Auxiliary)rhaA-DdTDP-L-rhamnose synthesisDeoxysugar precursor supply
elmelmETransport (transmembrane protein)Secretion of glycosylated products

The glycosyltransferase ElmGT exhibits notable substrate flexibility, capable of transferring various deoxysugars (both L- and D-forms) to the 8-DMTC aglycone. This plasticity may contribute to the natural diversity of elloramycins, including elloramycin D, through variations in sugar identity or modification [7] [9]. Site-directed mutagenesis studies of ElmGT residues (e.g., L309, N312) further demonstrate that subtle changes can modulate sugar specificity, potentially influencing the spectrum of minor elloramycins produced [9].

Properties

Product Name

Elloramycin D

IUPAC Name

methyl (6aR,7S,10aR)-6a,7,12-trihydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-8,10a-dimethoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate

Molecular Formula

C31H34O15

Molecular Weight

646.6 g/mol

InChI

InChI=1S/C31H34O15/c1-11-18-13(9-15(19(11)28(38)43-6)46-29-22(34)24(42-5)23(41-4)12(2)45-29)8-14-20(21(18)33)27(37)31(44-7)17(32)10-16(40-3)26(36)30(31,39)25(14)35/h8-10,12,22-24,26,29,33-34,36,39H,1-7H3/t12-,22+,23-,24-,26+,29-,30+,31+/m0/s1

InChI Key

ATXJXGVGALFDOB-LNENUYDRSA-N

Synonyms

elloramycin
elloramycin B
elloramycin C
elloramycin D
elloramycin E
elloramycin F

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)OC)O)OC)OC

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)[C@@]5(C(=O)C=C([C@H]([C@@]5(C4=O)O)O)OC)OC)O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.